1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that features a combination of pyrimidine, benzothiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the individual components, such as the cyclopropylpyrimidine, ethoxybenzothiazole, and piperidine derivatives. These components are then coupled through various reactions, including:
Nucleophilic substitution: This reaction can be used to introduce the piperidine moiety to the benzothiazole ring.
Amidation: The carboxamide group is formed by reacting an amine with a carboxylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide might be investigated for its therapeutic potential. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound could inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: It might bind to receptors, modulating signal transduction pathways.
Ion channel modulation: The compound could influence ion channels, altering cellular activity.
Comparison with Similar Compounds
Similar Compounds
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
The uniqueness of 1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The ethoxy group, in particular, could influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-2-29-16-7-8-17-19(10-16)30-22(25-17)26-21(28)15-4-3-9-27(12-15)20-11-18(14-5-6-14)23-13-24-20/h7-8,10-11,13-15H,2-6,9,12H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQFKQBABAJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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